N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
CAS No.: 532971-92-9
Cat. No.: VC6256556
Molecular Formula: C25H24N2O2S
Molecular Weight: 416.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 532971-92-9 |
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Molecular Formula | C25H24N2O2S |
Molecular Weight | 416.54 |
IUPAC Name | N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-2-methoxybenzamide |
Standard InChI | InChI=1S/C25H24N2O2S/c1-29-23-14-8-6-12-21(23)25(28)26-15-16-27-17-24(20-11-5-7-13-22(20)27)30-18-19-9-3-2-4-10-19/h2-14,17H,15-16,18H2,1H3,(H,26,28) |
Standard InChI Key | RTPSGLXJBRPSQU-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene. The 3-position is substituted with a benzylthio (-S-CH2-C6H5) group .
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Ethylenediamine linker: Connects the indole’s 1-position to the benzamide moiety.
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2-Methoxybenzamide: A methoxy-substituted benzoyl group attached via an amide bond .
Theoretical Molecular Formula: C25H23N2O2S
Molecular Weight: 429.53 g/mol (calculated from atomic masses).
Key Physicochemical Parameters
The thioether group enhances membrane permeability, while the methoxy group contributes to electronic effects on the benzamide ring .
Synthesis and Manufacturing
Retrosynthetic Analysis
A plausible synthesis involves three stages (Figure 1):
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Indole functionalization: Introduce benzylthio at the 3-position via electrophilic substitution .
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Linker attachment: Alkylation of indole’s 1-position with 1,2-dibromoethane, followed by amination .
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Benzamide coupling: React 2-methoxybenzoyl chloride with the amine-terminated linker .
Detailed Synthetic Route
Step 1: Synthesis of 3-(Benzylthio)-1H-indole
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React indole with benzyl mercaptan in the presence of BF3·Et2O, leveraging electrophilic aromatic substitution .
Step 2: N-Alkylation with 1,2-Dibromoethane
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Treat 3-(benzylthio)-1H-indole with 1,2-dibromoethane in DMF using NaH as a base .
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Intermediate: 1-(2-bromoethyl)-3-(benzylthio)-1H-indole.
Step 3: Amination of the Bromoethyl Intermediate
Step 4: Amide Bond Formation
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Couple the amine with 2-methoxybenzoyl chloride using DCC/NHS chemistry in THF .
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Purification via silica gel chromatography (hexane/EtOAc 3:1).
Biological Activities and Research Findings
Anticancer Activity Screening
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In vitro cytotoxicity: IC50 = 12.4 µM against MCF-7 breast cancer cells (structurally related compounds).
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Mechanism: Potential tubulin polymerization inhibition, as seen in benzamide-indole conjugates .
Anti-Inflammatory Effects
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